1h-Indole-5-sulfonamide,2,3-dihydro-n-propyl-
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Overview
Description
1h-Indole-5-sulfonamide,2,3-dihydro-n-propyl- is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indole-5-sulfonamide,2,3-dihydro-n-propyl- typically involves the reaction of indole derivatives with sulfonamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method can be adapted to introduce the sulfonamide group at the desired position on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1h-Indole-5-sulfonamide,2,3-dihydro-n-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives. These products can have different biological activities and applications .
Scientific Research Applications
1h-Indole-5-sulfonamide,2,3-dihydro-n-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1h-Indole-5-sulfonamide,2,3-dihydro-n-propyl- involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-5-sulfonamide: Another indole derivative with similar biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial and anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological functions
Uniqueness
1h-Indole-5-sulfonamide,2,3-dihydro-n-propyl- is unique due to its specific sulfonamide substitution, which can enhance its biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
N-propyl-2,3-dihydro-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-2-6-13-16(14,15)10-3-4-11-9(8-10)5-7-12-11/h3-4,8,12-13H,2,5-7H2,1H3 |
InChI Key |
YDTBRXATODLALS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
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